5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one
Overview
Description
5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A study by Al‐Refai et al. (2016) focused on the synthesis, spectroscopic characterization, and X-ray structure analysis of a compound related to 5-Chloro-1-(4-methoxyphenyl)pyridin-2(1H)-one. The compound demonstrated complex molecular interactions and provided insights into the structural dynamics of chlorinated and methoxy substituted pyridines, which are crucial for designing new chemical entities with desired properties (Al‐Refai et al., 2016).
Photophysical Evaluation
Hagimori et al. (2019) investigated 2-methoxy- and 2-morpholino pyridine compounds, showcasing their high emissive fluorophores in solution and solid states. The study’s outcomes highlight the potential of methoxy substituted pyridines in developing materials for optical applications, indicating the relevance of this compound derivatives in advanced photophysical studies (Hagimori et al., 2019).
Liquid Crystals and Mesophase Behaviour
Research by Hagar et al. (2020) on 2-hydroxypyridine ester-based liquid crystals elucidates the impact of substituents like methoxy groups on mesophase behavior, critical for designing materials with specific liquid crystalline properties. This signifies the role of this compound derivatives in material science, especially in the development of new liquid crystal displays or optical devices (Hagar et al., 2020).
Biological Activity
Lu Jiu-fu et al. (2015) synthesized a derivative of this compound and evaluated its anticancer activity, demonstrating the compound's potential in medicinal chemistry. Such studies highlight the importance of this chemical scaffold in developing novel therapeutics with anticancer properties (Lu Jiu-fu et al., 2015).
Properties
IUPAC Name |
5-chloro-1-(4-methoxyphenyl)pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-5-3-10(4-6-11)14-8-9(13)2-7-12(14)15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVAYQQAMXFQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C=CC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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